molecular formula C17H30N2 B10887783 1-(Cyclohex-3-en-1-ylmethyl)-4-cyclohexylpiperazine

1-(Cyclohex-3-en-1-ylmethyl)-4-cyclohexylpiperazine

Cat. No.: B10887783
M. Wt: 262.4 g/mol
InChI Key: HTFRZBDEHDGYDN-UHFFFAOYSA-N
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Description

1-(Cyclohex-3-en-1-ylmethyl)-4-cyclohexylpiperazine is a chemical compound that belongs to the class of piperazines Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohex-3-en-1-ylmethyl)-4-cyclohexylpiperazine typically involves the reaction of cyclohex-3-en-1-ylmethyl chloride with 4-cyclohexylpiperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohex-3-en-1-ylmethyl)-4-cyclohexylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of cyclohex-3-en-1-ylmethyl ketone or carboxylic acid derivatives.

    Reduction: Formation of cyclohex-3-en-1-ylmethyl alcohol or amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives of the piperazine ring.

Scientific Research Applications

1-(Cyclohex-3-en-1-ylmethyl)-4-cyclohexylpiperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a pharmacological agent due to its interaction with various biological targets.

    Medicine: Explored for its potential therapeutic effects, including its use as an antipsychotic or anxiolytic agent.

    Industry: Utilized in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(Cyclohex-3-en-1-ylmethyl)-4-cyclohexylpiperazine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine: Similar in structure but contains a pyrazole ring instead of a piperazine ring.

    Cyclohex-3-en-1-ylmethanol: Contains a hydroxyl group instead of a piperazine ring.

    (Cyclohex-3-en-1-ylmethyl)(methyl)amine: Contains a methylamine group instead of a piperazine ring.

Uniqueness

1-(Cyclohex-3-en-1-ylmethyl)-4-cyclohexylpiperazine is unique due to its specific combination of cyclohexyl and cyclohex-3-en-1-ylmethyl groups attached to the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C17H30N2

Molecular Weight

262.4 g/mol

IUPAC Name

1-(cyclohex-3-en-1-ylmethyl)-4-cyclohexylpiperazine

InChI

InChI=1S/C17H30N2/c1-3-7-16(8-4-1)15-18-11-13-19(14-12-18)17-9-5-2-6-10-17/h1,3,16-17H,2,4-15H2

InChI Key

HTFRZBDEHDGYDN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)CC3CCC=CC3

Origin of Product

United States

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